4-(4-Methylpiperazin-1-yl)nicotinic acid
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Overview
Description
4-(4-Methylpiperazin-1-yl)nicotinic acid is an organic compound with the molecular formula C11H15N3O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-methylpiperazin-1-yl group
Mechanism of Action
Target of Action
It is known that similar compounds target enzymes such as candidapepsin-2 in yeast and cathepsin l2 in humans . These enzymes play crucial roles in protein degradation and processing, which are essential for cellular function and homeostasis.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzymes .
Biochemical Pathways
The downstream effects of these changes could include alterations in cellular function and homeostasis .
Result of Action
Based on its potential targets, it can be hypothesized that its action may lead to changes in protein degradation and processing, which could subsequently affect cellular function and homeostasis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the reaction of 4-chloronicotinic acid with 4-methylpiperazine. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities using techniques such as nanofiltration and centrifugal filtration .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylpiperazin-1-yl)nicotinic acid: This compound has a similar structure but differs in the position of the piperazine group on the nicotinic acid ring.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: This compound contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-(4-Methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIVVIAWDJSBHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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